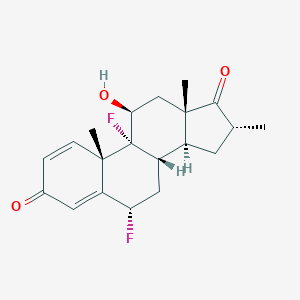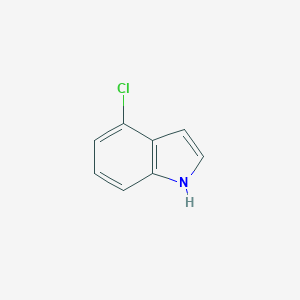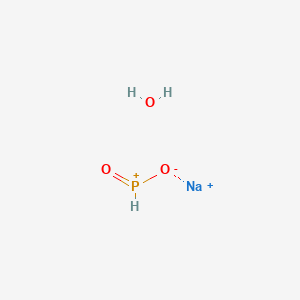
Ácido fosfínico, sal sódico, monohidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, sodium salt, monohydrate (PASM) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a white, odorless powder that is used as a reagent in various chemical reactions, such as in the synthesis of other organic compounds. PASM has also been found to have unique biochemical and physiological effects, making it a useful tool in laboratory experiments. In
Aplicaciones Científicas De Investigación
Grupos Bioisostéricos y Diseño de Fármacos
Los ácidos fosfínicos y sus derivados sirven como valiosos grupos bioisostéricos en el diseño de fármacos. Los bioisósteros son sustituyentes o grupos funcionales que inducen respuestas biológicas similares. Al alterar las propiedades físicas (como el pKa y la solubilidad), estos grupos pueden mejorar la eficacia y la selectividad de los fármacos. Los investigadores exploran los fosfinatos como posibles sustitutos de otros grupos funcionales, con el objetivo de mejorar los candidatos a fármacos .
Fosfinopeptidos e Inhibidores de Metaloproteasas
Los fosfinopeptidos, que contienen una función fosfinato, desempeñan funciones esenciales en las ciencias de la vida. Son relevantes en áreas como la inhibición enzimática y la modulación de la actividad de las metaloproteasas. Los investigadores investigan su impacto en las vías biológicas y los procesos enzimáticos .
Ciencia de la Separación y Polímeros
Los polímeros que incorporan funcionalidades de ácido fosfínico en sus cadenas laterales han ganado atención. Estos materiales encuentran aplicaciones en la ciencia de la separación. Los avances en las rutas de síntesis (como las reacciones de Arbuzov, Perkow, Mannich y Kabachnik-Fields) contribuyen al desarrollo de técnicas de separación eficientes .
Hidrólisis de Fosfinatos y Fosfonatos
Los ácidos fosfínico y fosfónico son intermediarios y compuestos biológicamente activos. La hidrólisis de sus ésteres (fosfinatos y fosfonatos) produce estos ácidos. El proceso de hidrólisis ocurre tanto en condiciones ácidas como básicas. Comprender esta reacción es crucial para diseñar nuevos compuestos con propiedades específicas .
Productos Químicos para la Protección de Cultivos
Los fosfinatos tienen posibles aplicaciones en la protección de cultivos. Los investigadores exploran su uso como ingredientes activos en pesticidas y herbicidas. Sus propiedades únicas pueden mejorar la eficacia al tiempo que minimizan el impacto ambiental .
Aplicaciones Industriales y Propiedad Intelectual
Los derivados del ácido fosfínico encuentran aplicaciones más allá de los productos farmacéuticos y la agricultura. Las industrias aprovechan sus propiedades para diversos fines, incluida la adquisición de nueva propiedad intelectual. Al modificar los grupos funcionales existentes, los investigadores crean compuestos innovadores .
Mecanismo De Acción
Target of Action
Phosphinic acid and its derivatives, including sodium salt monohydrate, are known to mimic the phosphates and carboxylates of biological molecules . This allows them to potentially inhibit metabolic enzymes, making them useful intermediates and biologically active compounds . They can be considered as bioisosteric groups .
Mode of Action
The mode of action of phosphinic acid, sodium salt, monohydrate is primarily through its interaction with its targets, which are metabolic enzymes. By mimicking the phosphates and carboxylates of biological molecules, it can inhibit these enzymes, leading to changes in the metabolic processes .
Biochemical Pathways
Phosphinic acid-based molecules, including sodium salt monohydrate, are involved in various biological pathways. They play significant roles in many different areas of life science . The exact biochemical pathways affected by this compound may vary depending on the specific metabolic enzymes it interacts with.
Pharmacokinetics
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
Result of Action
The result of the action of phosphinic acid, sodium salt, monohydrate is primarily the inhibition of metabolic enzymes. This can lead to changes in the metabolic processes within the cell, potentially leading to various biological effects .
Action Environment
The action of phosphinic acid, sodium salt, monohydrate can be influenced by various environmental factors. For instance, it’s known that contact with strong oxidizers may cause an explosion . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Direcciones Futuras
Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .
Propiedades
IUPAC Name |
sodium;oxido(oxo)phosphanium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKOMXLMXFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][PH+]=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO3P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7681-53-0 (Parent) |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.986 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10039-56-2 |
Source


|
| Record name | Sodium phosphinate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

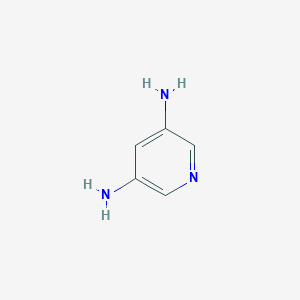

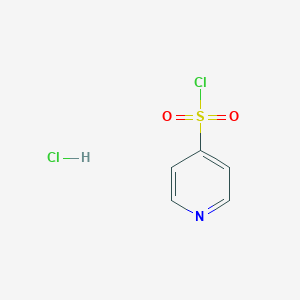
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
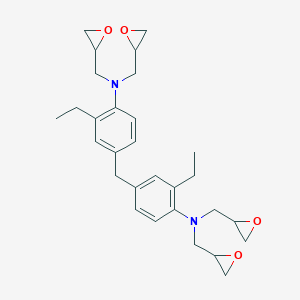

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)



